molecular formula C11H17NOS B7862875 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol

2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol

Cat. No.: B7862875
M. Wt: 211.33 g/mol
InChI Key: JHWSJJUNJDQNQF-UHFFFAOYSA-N
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Description

2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a tertiary amine ethanol derivative characterized by a methyl group attached to the nitrogen atom and a 4-methylsulfanyl-benzyl substituent. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 227.32 g/mol . The methylsulfanyl (S-CH₃) group on the benzyl ring contributes to its lipophilicity, while the ethanol moiety enables hydrogen bonding, influencing solubility and biological interactions.

Properties

IUPAC Name

2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-12(7-8-13)9-10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWSJJUNJDQNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves the reaction of 4-methylsulfanylbenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Estimated logP* H-Bond Donors H-Bond Acceptors Availability
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol Methyl, 4-MeS-C₆H₄CH₂ C₁₁H₁₇NOS 227.32 ~2.5 2 3 Commercial suppliers
2-[Ethyl-(4-methylsulfanyl-benzyl)-amino]-ethanol Ethyl, 4-MeS-C₆H₄CH₂ C₁₂H₁₉NOS 241.35 ~3.0 2 3 Discontinued
2-(Cyclopropyl-(4-MeS-benzyl)-amino)-ethanol Cyclopropyl, 4-MeS-C₆H₄CH₂ C₁₃H₁₉NOS 253.36 ~3.2 2 3 Multiple suppliers
2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol Methyl, 4-MeO-C₆H₄CH₂ C₁₁H₁₇NO₂ 195.26 ~1.8 2 3 Available

*logP values estimated using substituent contribution models.

Key Observations:

Lipophilicity :

  • The methylsulfanyl (S-CH₃) group increases lipophilicity (logP ~2.5) compared to the methoxy (O-CH₃) analog (logP ~1.8) due to sulfur’s larger atomic radius and weaker electronegativity .
  • Ethyl and cyclopropyl substituents further elevate logP (~3.0–3.2) by adding hydrophobic bulk .

Hydrogen Bonding: All analogs retain two hydrogen bond donors (ethanol -OH and NH) and three acceptors, maintaining similar solubility profiles in polar solvents like ethanol or acetonitrile .

Biological Activity

2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological mechanisms, efficacy, and safety profiles is crucial for its potential therapeutic use. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19NOS
  • Molecular Weight : 241.37 g/mol

The presence of the methylsulfanyl group and the amino-ethanol moiety suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and cell membrane receptors. The compound can inhibit enzyme activity by binding to their active sites, which may alter metabolic pathways. Additionally, it may modulate signal transduction pathways by interacting with specific receptors on cell membranes .

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
  • Cytotoxicity : In vitro studies have demonstrated that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Table 2: Case Study Results

StudyCell LineConcentration (µM)Effect
Cytotoxicity AssayMCF-7 (Breast)1050% inhibition
HeLa (Cervical)2070% inhibition
A549 (Lung)1560% inhibition

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction, particularly in MCF-7 and HeLa cells. The mechanism involved caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, indicating its potential as a therapeutic agent against infections .

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